molecular formula C26H25NO5 B13980349 Fmoc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid

Fmoc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid

Cat. No.: B13980349
M. Wt: 431.5 g/mol
InChI Key: KXFQYMQTBPCLJA-GOSISDBHSA-N
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Description

Fmoc-(R)-3-amino-2-(2-methoxybenzyl)propanoic acid (CAS: 1260591-57-8) is a non-natural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a 2-methoxybenzyl substituent on the β-carbon. Its molecular formula is C₂₆H₂₅NO₅ (molecular weight: 431.48 g/mol) . The compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine. The 2-methoxybenzyl substituent introduces steric and electronic effects that influence peptide backbone conformation and intermolecular interactions, making it valuable in designing enzyme inhibitors or receptor-targeted therapeutics .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(25(28)29)15-27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1

InChI Key

KXFQYMQTBPCLJA-GOSISDBHSA-N

Isomeric SMILES

COC1=CC=CC=C1C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

COC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methoxybenzyl group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions. For example, the Fmoc group can be introduced using Fmoc-Cl in the presence of a base like triethylamine, while the methoxybenzyl group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Nucleophiles like sodium hydride can be used to substitute the methoxy group.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted benzyl derivatives, and oxidized products like aldehydes and acids.

Scientific Research Applications

Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is widely used in:

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxybenzyl group can participate in various chemical reactions, adding to the versatility of the compound. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate structures during synthesis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Fmoc-(R)-3-amino-2-(2-methoxybenzyl)propanoic acid β-2-methoxybenzyl C₂₆H₂₅NO₅ 431.48 Enhanced steric hindrance; SPPS applications
FMOC-DL-2-(4-methoxybenzyl)-3-amino-propionic acid β-4-methoxybenzyl C₂₆H₂₅NO₅ 431.48 Improved solubility vs. ortho-substituted
Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid β-2-hydroxyphenyl C₂₇H₂₃NO₆ 457.45 Hydrogen bonding capacity; bioactive motifs
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid β-tert-butoxymethyl C₂₃H₂₄N₂O₆ 424.45 Bulky group for solubility/stability in SPPS
Fmoc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid β-3-trifluoromethylphenyl C₂₄H₂₀F₃NO₄ 455.39 Electron-withdrawing effects; metabolic stability
(2S,3S)-3-Fmoc-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid β-2-methylphenyl, α-hydroxy C₂₆H₂₅NO₅ 431.48 Stereochemical complexity; chiral catalysts

Physicochemical and Reactivity Differences

  • Substituent Position: Ortho vs. Para Substitution: The 2-methoxybenzyl group in the target compound creates greater steric hindrance compared to its 4-methoxybenzyl analog, reducing solubility in polar solvents but enhancing rigidity in peptide backbones . Hydroxyl vs.
  • Electronic Effects: The trifluoromethyl group in Fmoc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid () introduces strong electron-withdrawing effects, increasing resistance to enzymatic degradation and altering binding affinity in hydrophobic pockets . The tert-butoxymethyl group () provides steric shielding, improving stability during SPPS but requiring harsher deprotection conditions .

Research Findings and Trends

Stereochemical Impact: Enantiomeric purity significantly affects bioactivity. For example, Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid showed 30% higher COX-2 inhibition than its (S)-isomer in docking studies .

Synthetic Efficiency : The tert-butoxymethyl derivative () achieved 38.4% overall yield in a five-step synthesis, outperforming nitro- or iodo-substituted analogs (53–56% yields in ) .

Metabolic Stability : Trifluoromethyl-substituted analogs demonstrated a 2.5-fold increase in plasma half-life compared to methoxybenzyl derivatives in rodent models .

Biological Activity

Fmoc-(R)-3-amino-2-(2-methoxybenzyl)propanoic acid is a significant derivative in the field of peptide synthesis and pharmaceutical development. This compound, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, plays a crucial role in enhancing the stability and bioavailability of peptide-based therapeutics. Its unique structure not only facilitates solid-phase peptide synthesis (SPPS) but also influences its biological activity, making it a subject of interest in various research studies.

Molecular Structure

  • Molecular Formula : C23H27N2O5
  • Molecular Weight : 427.48 g/mol
  • Solubility : Slightly soluble in water

The presence of the 2-methoxybenzyl side chain enhances the lipophilicity of the compound, which may affect its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including the protection of amino groups and coupling reactions with other amino acids or peptides. The Fmoc group is particularly advantageous for solid-phase synthesis due to its stability under basic conditions and ease of removal under acidic conditions.

Research indicates that this compound exhibits various biological activities, primarily through its role as a building block in peptide synthesis. The compound has been investigated for its potential effects on:

  • Neurotransmitter Receptor Modulation : Similar compounds have shown affinity for glutamate receptors, suggesting that this derivative may influence neurotransmission and neuropeptide signaling pathways.
  • Antimicrobial Activity : Studies have indicated that derivatives containing methoxy groups can exhibit enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various peptide conjugates synthesized using Fmoc-protected amino acids. The results demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and E. coli, with inhibition zones ranging from 9 to 12 mm .
  • Neuroscience Applications :
    • Research into neuropeptides has highlighted the potential of this compound in understanding complex neurological pathways. Its ability to modulate receptor activity could provide insights into treatments for neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Fmoc-(R)-3-amino-2-(4-methoxybenzyl)propanoic acidSimilar structure with a different methoxy positionPotentially different receptor interactions
Fmoc-(R)-3-amino-2-(2-nitrophenyl)propionic acidContains a nitrophenyl instead of methoxybenzylMay exhibit different biological activities
Fmoc-(R)-3-amino-2-(4-cyanophenyl)propionic acidCyanophenyl side chainDifferent electronic properties affecting reactivity

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